N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Description
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide is a multifunctional acetamide derivative characterized by a branched tertiary amine structure with two acetyl groups, an azidoethyl moiety, and a methyl substituent. Its molecular formula is C₁₃H₂₃N₅O₃, yielding a molecular weight of 305.36 g/mol. The azide (-N₃) group confers reactivity for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and targeted drug delivery systems . The compound’s branched acetylated amine backbone enhances solubility in polar aprotic solvents like dimethylacetamide (DMA) .
Properties
IUPAC Name |
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O3/c1-11(20)17(4)7-8-19(13(3)22)10-9-18(12(2)21)6-5-15-16-14/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFCXXUNSZWMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCN(CCN(CCN=[N+]=[N-])C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide involves multiple steps. One common method includes the reaction of triethylenetetramine with acetic anhydride to form N1-acetyl triethylenetetramine . This intermediate is then reacted with 2-azidoethylamine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The acetyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, such as click chemistry, for labeling biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The acetyl groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Key Observations:
Azide Reactivity: The target compound’s azide group distinguishes it from non-azide analogs, enabling bioorthogonal reactions absent in compounds like EMGX or sulfonamide derivatives .
Solubility : Branched acetylated amines improve solubility in organic solvents compared to hydroxylated analogs (e.g., N-(2-hydroxyethyl)acetamide), which favor aqueous environments .
Spectroscopic and Analytical Data
While provides detailed NMR/MS data for thienyl acetamides, the target compound’s spectral features would include:
Biological Activity
N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide, also known by its CAS number 1262975-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a complex structure featuring multiple functional groups, including acetyl and azido moieties. Its synthesis typically involves multi-step organic reactions, including acetylation and azide substitution. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Acetyl Groups | Two acetyl groups enhance solubility and reactivity. |
| Azido Group | Provides a site for further chemical modifications. |
| Amino Ethyl Linkers | Facilitate interaction with biological targets. |
The synthesis pathway can be outlined as follows:
- Starting Material Preparation : Synthesize the base amino compounds.
- Acetylation : Introduce acetyl groups using acetic anhydride.
- Azide Incorporation : Substitute the amino group with an azido group through nucleophilic substitution.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular enzymes and receptors.
- Alkylating Properties : The azido group can undergo reduction to form amines, which may participate in alkylation reactions with nucleophilic sites on DNA or proteins, potentially leading to cytotoxic effects against cancer cells .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other acetamides that show anti-inflammatory and anticancer properties .
Case Studies and Research Findings
Several studies have assessed the biological effects of related compounds, providing insights into the potential activity of this compound.
- Anticancer Activity : A study on alkylating agents demonstrated that compounds with similar structures could induce apoptosis in neoplastic cells through DNA damage . This suggests that this compound may exhibit similar properties.
- Anti-inflammatory Effects : Compounds containing acetyl groups have been noted for their ability to modulate inflammatory responses by inhibiting cyclooxygenase enzymes . This could imply a dual role for the compound in both cancer therapy and inflammation reduction.
Pharmacological Profile
The pharmacological profile of this compound remains under investigation. However, based on related compounds, it is hypothesized to possess:
- Cytotoxicity : Potentially effective against various cancer cell lines.
- Anti-inflammatory Activity : May reduce inflammation markers in vitro.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tertiary acetamide derivatives like N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide?
- Methodological Answer : A standard approach involves stepwise alkylation and acylation of primary/secondary amines. For example, chloroacetyl chloride can react with amines under cold conditions to form intermediates, followed by substitution with azidoethyl groups. Reaction progress is monitored via TLC, and purification is achieved through column chromatography . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions to reduce trial-and-error experimentation .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For azide-containing derivatives like this compound, FT-IR can validate the presence of the azido group (N₃ stretch at ~2100 cm⁻¹). Purity assessment via HPLC with UV detection is recommended, especially for compounds intended for biological studies .
Q. What safety protocols are essential when handling azide-functionalized acetamides?
- Methodological Answer : Azides are thermally unstable and potentially explosive. Work should be conducted in small quantities, under inert atmospheres, and away from heat sources. Toxicity studies are limited, so strict PPE (gloves, goggles, lab coats) and fume hoods are mandatory. Waste must be neutralized (e.g., using sodium nitrite/acid solutions) before disposal .
Advanced Research Questions
Q. How can computational chemistry improve the design of multi-step syntheses for such complex acetamides?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to identify optimal conditions (solvent, temperature) and reduce synthesis time by 30–50% . Machine learning algorithms can further prioritize high-yield routes by training on historical reaction datasets.
Q. What analytical challenges arise in detecting trace impurities in azide-containing acetamides, and how are they addressed?
- Methodological Answer : Azides can form byproducts (e.g., triazoles) during storage or synthesis. LC-MS/MS with electrospray ionization (ESI) provides high sensitivity for impurity profiling. Isotopic labeling (e.g., ¹⁵N-azide) aids in tracking degradation pathways. For quantification, calibration curves using synthesized standards (e.g., 2-chloro-N,N,N-trialkylethanaminium salts) ensure accuracy .
Q. How do steric and electronic effects influence the reactivity of the azidoethyl group in this compound?
- Methodological Answer : The azido group’s electron-withdrawing nature increases electrophilicity at adjacent carbons, enabling "click chemistry" applications (e.g., Cu-catalyzed cycloaddition with alkynes). Steric hindrance from tertiary acetamide groups may slow reaction kinetics, necessitating elevated temperatures or microwave-assisted synthesis. Hammett substituent constants (σ) and molecular docking simulations can predict reactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
